molecular formula C10H16S B14238894 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene CAS No. 499212-34-9

4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene

Cat. No.: B14238894
CAS No.: 499212-34-9
M. Wt: 168.30 g/mol
InChI Key: VXJBEAZRXFIYIL-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is also known by other names such as 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diene with a sulfur-containing reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors, advanced catalysts, and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different bicyclic derivatives .

Scientific Research Applications

4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding sulfur-containing compounds’ roles.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form bonds with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene is unique due to its specific bicyclic structure and the presence of a sulfur atom. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

499212-34-9

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-4-ene

InChI

InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h8H,4-6H2,1-3H3

InChI Key

VXJBEAZRXFIYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC1)C(S2)(C)C

Origin of Product

United States

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